n-Tetracontane-d82
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Overview
Description
n-Tetracontane-d82 is a deuterium-labeled version of n-Tetracontane, a long-chain alkane with the molecular formula C40H82. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Tetracontane-d82 typically involves the deuteration of n-Tetracontane. This process can be achieved through catalytic exchange reactions where n-Tetracontane is exposed to deuterium gas in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle high pressures and temperatures. The deuterium gas used in the reaction is often sourced from heavy water (D2O), which is a common industrial source of deuterium .
Chemical Reactions Analysis
Types of Reactions
n-Tetracontane-d82, like its non-deuterated counterpart, primarily undergoes reactions typical of alkanes. These include:
Oxidation: this compound can be oxidized to form alcohols, aldehydes, and carboxylic acids.
Reduction: Although already fully saturated, this compound can undergo reduction reactions under specific conditions.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Halogenation typically involves reagents like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: No significant change as this compound is already saturated.
Substitution: Halogenated alkanes.
Scientific Research Applications
n-Tetracontane-d82 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.
Biology: Employed in studies involving lipid metabolism and membrane dynamics.
Medicine: Investigated for its potential use in drug development, particularly in understanding the pharmacokinetics and metabolic pathways of deuterated drugs.
Mechanism of Action
The mechanism of action of n-Tetracontane-d82 is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in this compound provide a unique signature that can be detected using various analytical techniques. This allows researchers to track the compound’s distribution, metabolism, and interactions within biological systems. The molecular targets and pathways involved depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
n-Tetracontane: The non-deuterated version of n-Tetracontane-d82.
n-Hexadecane-d34: Another deuterium-labeled alkane with a shorter carbon chain.
n-Octacosane-d58: A deuterium-labeled alkane with an intermediate carbon chain length.
Uniqueness
This compound is unique due to its long carbon chain and high degree of deuteration. This makes it particularly useful in studies requiring a stable isotope-labeled compound with a long carbon chain. Its applications in various fields of research, including chemistry, biology, and medicine, highlight its versatility and importance .
Properties
Molecular Formula |
C40H82 |
---|---|
Molecular Weight |
645.6 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,40-dooctacontadeuteriotetracontane |
InChI |
InChI=1S/C40H82/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2 |
InChI Key |
KUPLEGDPSCCPJI-DALXUYCVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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